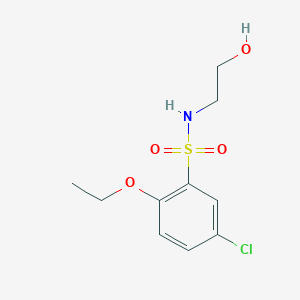
5-chloro-2-ethoxy-N-(2-hydroxyethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-2-ethoxy-N-(2-hydroxyethyl)benzenesulfonamide, also known as CEES, is a chemical compound that has been extensively studied for its potential applications in scientific research. CEES belongs to a family of compounds known as sulfur mustard analogs, which are structurally similar to the chemical warfare agent sulfur mustard. Despite its potential dangers, CEES has been shown to have several useful properties, including its ability to act as a potent alkylating agent and its potential as a therapeutic agent for various diseases.
Mécanisme D'action
5-chloro-2-ethoxy-N-(2-hydroxyethyl)benzenesulfonamide acts as an alkylating agent, meaning that it can add alkyl groups to DNA, RNA, and proteins, which can lead to damage and cell death. It has been shown to induce DNA damage and apoptosis in various cell types, including cancer cells.
Biochemical and Physiological Effects:
5-chloro-2-ethoxy-N-(2-hydroxyethyl)benzenesulfonamide has been shown to have several biochemical and physiological effects, including its ability to induce oxidative stress, inflammation, and apoptosis. It has also been shown to affect various signaling pathways, including the MAPK and NF-κB pathways.
Avantages Et Limitations Des Expériences En Laboratoire
5-chloro-2-ethoxy-N-(2-hydroxyethyl)benzenesulfonamide has several advantages for use in lab experiments, including its ability to induce DNA damage and apoptosis in various cell types, which can be useful for studying the mechanisms of cell death and cancer. However, 5-chloro-2-ethoxy-N-(2-hydroxyethyl)benzenesulfonamide also has several limitations, including its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are several potential future directions for research on 5-chloro-2-ethoxy-N-(2-hydroxyethyl)benzenesulfonamide, including its potential as a therapeutic agent for various diseases, its use in studying the mechanisms of cell death and cancer, and its potential as a tool for studying oxidative stress and inflammation. Further research is needed to fully understand the potential applications of 5-chloro-2-ethoxy-N-(2-hydroxyethyl)benzenesulfonamide in scientific research.
Méthodes De Synthèse
5-chloro-2-ethoxy-N-(2-hydroxyethyl)benzenesulfonamide can be synthesized through a variety of methods, including the reaction of 5-chloro-2-ethoxybenzenesulfonyl chloride with 2-aminoethanol. The resulting product is a white crystalline powder that is soluble in water and other polar solvents.
Applications De Recherche Scientifique
5-chloro-2-ethoxy-N-(2-hydroxyethyl)benzenesulfonamide has been extensively studied for its potential applications in scientific research, particularly in the fields of toxicology and pharmacology. It has been shown to have several useful properties, including its ability to act as a potent alkylating agent and its potential as a therapeutic agent for various diseases.
Propriétés
Nom du produit |
5-chloro-2-ethoxy-N-(2-hydroxyethyl)benzenesulfonamide |
|---|---|
Formule moléculaire |
C10H14ClNO4S |
Poids moléculaire |
279.74 g/mol |
Nom IUPAC |
5-chloro-2-ethoxy-N-(2-hydroxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C10H14ClNO4S/c1-2-16-9-4-3-8(11)7-10(9)17(14,15)12-5-6-13/h3-4,7,12-13H,2,5-6H2,1H3 |
Clé InChI |
WVQCJMXHEZQPDT-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCO |
SMILES canonique |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




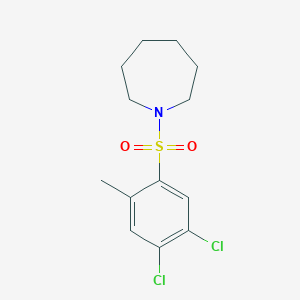
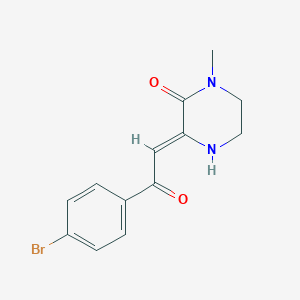
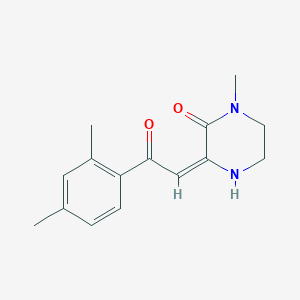
![2-[(2R,5S)-5-[(5S)-5-[(2R,5R)-5-[(2S,5R)-5-[(2S,5R)-5-(1-hydroxyethyl)-2-methyloxolan-2-yl]-2-methyloxolan-2-yl]oxolan-2-yl]-2,5-dimethyloxolan-2-yl]-5-methyloxolan-2-yl]propan-2-ol](/img/structure/B222675.png)
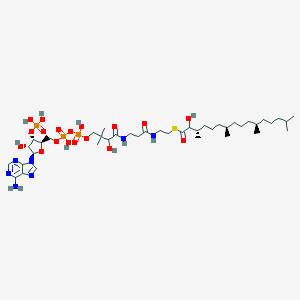

![methyl 2-[(1R,3R,4R)-6-[(4R,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-4,9-dihydroxy-1-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetate](/img/structure/B222744.png)
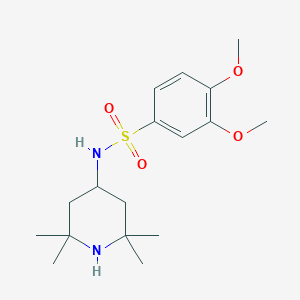

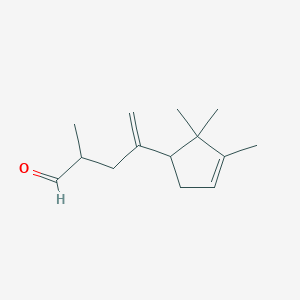
![[(5Z,8E,13Z)-1,11,21-Trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] 2,2-dimethylpropanoate](/img/structure/B222777.png)

